molecular formula C10H10N2O3S B7782390 Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate CAS No. 29122-98-3

Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate

Cat. No.: B7782390
CAS No.: 29122-98-3
M. Wt: 238.27 g/mol
InChI Key: ARPTWHNULXIGDP-UHFFFAOYSA-N
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Description

Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate is an organic compound that belongs to the class of benzothiadiazole derivatives This compound is known for its unique structural features, which include a benzothiadiazole ring fused with an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate typically involves the reaction of 2,1,3-benzothiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiadiazole ring to its dihydro form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiadiazoles, and various substituted benzothiadiazole derivatives.

Scientific Research Applications

Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic materials.

Mechanism of Action

The mechanism of action of Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate is primarily based on its ability to interact with specific molecular targets and pathways. The benzothiadiazole ring acts as an electron acceptor, facilitating charge transfer processes in electronic applications. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate can be compared with other benzothiadiazole derivatives such as:

  • (2,1,3-benzothiadiazol-5-yloxy)acetic acid
  • 2,1,3-Benzothiadiazole-4-ol
  • 5-Methyl-2,1,3-benzothiadiazol-4-amine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to its ethyl acetate moiety, which imparts distinct electronic properties and enhances its solubility in organic solvents.

Properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-5-yloxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-2-14-10(13)6-15-7-3-4-8-9(5-7)12-16-11-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPTWHNULXIGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=NSN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347011
Record name Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29122-98-3
Record name Ethyl (2,1,3-benzothiadiazol-5-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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